Disperse Yellow 232

Description

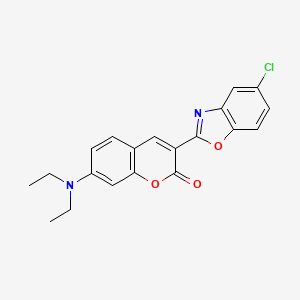

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNSBRVOBGWOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067941 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35773-43-4, 94945-27-4, 129038-03-5 | |

| Record name | Macrolex yellow | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Yellow 232 chemical structure and properties

An In-Depth Technical Guide to Disperse Yellow 232

Introduction

This compound, also identified by the Colour Index (C.I.) number 55165, is a synthetic organic compound belonging to the coumarin class of dyes.[1] It is characterized by its bright, fluorescent yellow hue and is primarily classified as a disperse dye. Its molecular design renders it sparingly soluble in water, a key characteristic that makes it highly effective for dyeing hydrophobic synthetic fibers such as polyester and acetate. Beyond its principal role in the textile industry, this compound finds utility in the coloration of plastics and has been noted for its potential in biomedical applications, functioning as a chromogenic agent with suggested anti-inflammatory and antimicrobial properties.[][3] This guide provides a detailed examination of its chemical structure, physicochemical properties, applications, and relevant experimental methodologies.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is foundational to all scientific inquiry. This compound is systematically named 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one.[] This nomenclature precisely describes its assembly from a coumarin core, substituted with a diethylamino group and a chloro-substituted benzoxazolyl moiety.

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[] |

| CAS Number | 35773-43-4[][4][5][6] |

| C.I. Number | 55165[1][] |

| Molecular Formula | C₂₀H₁₇ClN₂O₃[][4][6] |

| SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl[] |

| InChI Key | CBNSBRVOBGWOBM-UHFFFAOYSA-N[] |

| Synonyms | C.I. Solvent Yellow 160:1, Macrolex Fluorescent Yellow 10GN, Intrasil Brilliant Yellow 10GF[][3][5] |

The structure features a rigid coumarin ring system, which is a well-known scaffold for fluorescent molecules. The diethylamino group acts as a strong electron-donating group, enhancing the molecule's color and fluorescence, while the benzoxazole moiety further extends the conjugated pi-system.

Physicochemical and Spectroscopic Properties

The utility of this compound is directly governed by its physical and chemical properties. As a disperse dye, its low aqueous solubility and high affinity for nonpolar substrates are paramount.

Table of Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 368.81 g/mol | [][3][4] |

| Appearance | Yellow powder | [3][7] |

| Melting Point | 195 - 196 °C | [] |

| Boiling Point | 575.4 ± 60.0 °C at 760 Torr (Predicted) | [] |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) | [] |

| Water Solubility | Insoluble |[7] |

Spectroscopic Profile

The most notable characteristic of this compound is its fluorescence. This property is critical not only for achieving vibrant colors in materials but also for its potential use in diagnostic applications.

-

Excitation Maximum (λ_ex): 452 nm[]

-

Emission Maximum (λ_em): 484 nm[]

This profile indicates that the dye efficiently absorbs light in the blue region of the spectrum and emits a bright greenish-yellow fluorescence.[1] This significant Stokes shift (the difference between excitation and emission maxima) is advantageous in fluorescence-based applications as it allows for clear differentiation between the excitation and emission signals.

Core Applications and Methodologies

Primary Application: Dyeing of Synthetic Fibers

This compound is a quintessential dye for hydrophobic fibers, particularly polyester.[3][7] Its effectiveness stems from its non-ionic nature and its ability to be finely dispersed in an aqueous dye bath with the aid of dispersing agents.

Mechanism of Action: The dyeing process operates on the principle of partitioning. At elevated temperatures (typically >100°C) and often under pressure, the amorphous regions of the polyester fibers swell. This allows the finely dispersed, nonpolar dye molecules to diffuse from the aqueous phase and penetrate the fiber structure. Upon cooling, the fibers contract, physically trapping the dye molecules within the polymer matrix. This entrapment mechanism is responsible for the dye's excellent wash fastness and overall durability.[3] Its high chemical stability ensures color integrity during high-temperature dyeing processes.[3]

Caption: Workflow for dyeing polyester with this compound.

In addition to textiles, the dye's stability and vibrant color make it suitable for coloring plastics, foams, and synthetic leathers, where it provides consistent and durable coloration.[3]

Biomedical and Diagnostic Potential

Emerging information suggests a role for this compound beyond materials science. It has been described as a "pivotal biomedical compound" used as a chromogenic agent in medical diagnostics and pharmaceutical formulations.[] Reports also indicate potential anti-inflammatory and antimicrobial applications, although detailed mechanistic studies in peer-reviewed literature are less common.[] Its fluorescent properties are likely key to its utility as a chromogenic agent or biological stain.

Experimental Protocols

Protocol: High-Temperature Disperse Dyeing of Polyester Fabric

This protocol provides a standardized methodology for applying this compound to polyester fabric in a laboratory setting.

-

Preparation of the Dye Dispersion:

-

Accurately weigh 0.1 g of this compound powder.

-

Create a paste with a small amount of a suitable dispersing agent (e.g., a lignosulfonate-based product).

-

Gradually add deionized water while stirring to create a fine, stable dispersion. This step is critical to prevent dye aggregation, which would lead to uneven coloring.

-

-

Setting the Dye Bath:

-

Fill a high-temperature beaker with deionized water to achieve a liquor ratio of 20:1 (e.g., 200 mL of water for 10 g of fabric).

-

Add the prepared dye dispersion to the bath.

-

Add a wetting agent and an acetic acid buffer to maintain a pH between 4.5 and 5.5. The acidic pH is optimal for polyester dyeing, minimizing fiber hydrolysis.

-

-

Dyeing Procedure:

-

Introduce the pre-wetted polyester fabric into the dye bath at room temperature.

-

Increase the temperature of the bath to 130°C at a controlled rate of 2°C/minute. The slow ramp rate ensures even dye uptake.

-

Hold the temperature at 130°C for 60 minutes to allow for complete dye diffusion and fixation within the fibers.

-

Cool the bath down to 70°C.

-

-

Post-Treatment (Reduction Clearing):

-

Rinse the dyed fabric thoroughly.

-

Prepare a clearing bath containing sodium hydroxide and sodium hydrosulfite. This step removes any unfixed dye from the fiber surface, significantly improving wash fastness and preventing color bleeding.

-

Treat the fabric in this bath at 70-80°C for 15 minutes.

-

Rinse with hot and cold water, then neutralize with a weak acetic acid solution before final drying.

-

Protocol: Spectroscopic Characterization

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or dimethylformamide) at a concentration of 1 mg/mL. The choice of solvent is critical as the dye is insoluble in water.

-

Create a series of dilutions from the stock solution to determine the linear range for absorbance measurements.

-

-

UV-Visible Spectroscopy:

-

Using a dual-beam spectrophotometer, scan the most dilute sample across a wavelength range of 300-600 nm to identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, set the excitation wavelength to the determined λ_max (around 452 nm).

-

Scan the emission spectrum from approximately 460 nm to 600 nm to identify the emission maximum (λ_em).

-

To obtain the excitation spectrum, set the emission detector to the λ_em (around 484 nm) and scan the excitation monochromator across a range (e.g., 350-475 nm).

-

Safety and Handling

While comprehensive toxicological data is not widely published, standard laboratory precautions should be observed. The following GHS precautionary statements are noted:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[5]

As with all fine powders, inhalation should be avoided. The compound should be stored in a cool, dry place.[]

Conclusion

This compound is a high-performance fluorescent dye with a well-defined chemical structure and a robust set of physicochemical properties that make it ideal for its primary industrial applications. Its excellent stability and vibrant color ensure its continued relevance in the dyeing of synthetic textiles and the coloration of plastics. Furthermore, its intrinsic fluorescence opens avenues for further research into its potential as a functional molecule in biomedical diagnostics and other advanced applications.

References

Core Identity and Physicochemical Characteristics

An In-Depth Technical Guide to Disperse Yellow 232

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of this compound, from its fundamental chemical identity to its potential applications, grounded in established scientific principles and methodologies.

This compound is a synthetic organic compound recognized for its fluorescent properties.[1] Structurally, it is a complex molecule belonging to the coumarin and 1,3-benzoxazole classes.[2][3] This unique combination of heterocyclic systems is the basis for its chromophoric and fluorochromic characteristics.

Its primary identifier is its Chemical Abstracts Service (CAS) number: 35773-43-4 .[2][][5][6]

Synonyms and Alternative Identifiers: The compound is known by several names across different industries and suppliers, which is critical for comprehensive literature and database searches. Key synonyms include:

-

3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[][5]

-

3-(5-Chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one[][6]

-

C.I. 55165[1][]

-

C.I. This compound[]

-

Solvent Yellow 160:1[2][]

-

Macrolex Fluorescent Yellow 10GN[2][]

-

Intrasil Brilliant Yellow 10GF[]

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [][6] |

| Molecular Weight | 368.81 g/mol | [][6] |

| Appearance | Yellow powder | [5][6] |

| Melting Point | 195-196 °C | [2][] |

| Boiling Point | 575.4 ± 60.0 °C at 760 Torr (Predicted) | [2][] |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) | [2][] |

| Water Solubility | Sparingly soluble / Insoluble | [5][7] |

| LogP | 4.9 at 25 °C | [2] |

| Excitation Max (λex) | 452 nm | [] |

| Emission Max (λem) | 484 nm | [] |

Synthesis Pathway and Mechanistic Considerations

While specific proprietary synthesis methods are not publicly detailed, the structure of this compound suggests a logical synthetic route involving the condensation of two key precursors: a substituted aminophenol and a coumarin derivative. Disperse dyes are generally synthesized via pathways like azo coupling or reactions involving anthraquinone.[7]

A plausible, generalized workflow for laboratory-scale synthesis is outlined below. This approach is based on established heterocyclic chemistry principles.

Caption: Plausible synthesis workflow for this compound.

Causality Behind Experimental Choices:

-

Precursor Selection: The choice of a salicylaldehyde derivative (Precursor 1) and an activated acetyl group on the benzoxazole (Precursor 2) provides the necessary functionalities for a condensation reaction to form the central carbon-carbon bond and subsequent cyclization to build the coumarin ring.

-

Catalyst: A base catalyst (e.g., piperidine, sodium acetate) is employed to deprotonate the active methylene group of the acetylbenzoxazole, generating a nucleophilic enolate that attacks the electrophilic aldehyde carbon.

-

Purification: As with most organic dyes, the crude product will contain unreacted starting materials and side products. Purification via recrystallization from a suitable solvent (like N,N-dimethylformamide) or column chromatography is essential to achieve the high purity (>95%) required for analytical or biological applications.[2][]

Applications and Methodologies

Industrial Applications: Polymer and Textile Coloration

The primary and most established application of this compound is as a high-performance colorant for hydrophobic synthetic materials.[6] Its low water solubility and non-ionic nature make it ideal for dyeing fibers like polyester, acetate, and nylon, as well as for coloring plastics and foams.[6][7]

Mechanism of Action (Dyeing): The dyeing process relies on the principle of molecular dispersion.[7] The dye is milled into fine particles and applied from an aqueous dispersion. At high temperatures (typically 120-130°C) and pressure, the polymer fibers swell, opening amorphous regions within their structure.[7] The small, hydrophobic dye molecules then diffuse from the dispersion into these regions, where they become physically entrapped upon cooling. The color is held in place by van der Waals forces and hydrophobic interactions.[7] This mechanism imparts excellent color fastness to washing and perspiration.[6]

Research and Development Applications

While its industrial use is well-documented, some suppliers note its potential as a biomedical compound, citing anti-inflammatory and antimicrobial properties, and its use as a chromogenic or fluorochromic agent.[] These applications are less established in peer-reviewed literature and should be approached as areas for exploratory research. Its role as a fluorochrome is the most scientifically plausible, given its coumarin structure.[2][3]

Protocol: Fluorescent Staining of Lipid Droplets in Cultured Cells

This protocol is a self-validating system designed to leverage the hydrophobic nature (LogP 4.9) and fluorescence of this compound for imaging neutral lipid-rich organelles.

Objective: To visualize lipid droplets in mammalian cells (e.g., 3T3-L1 adipocytes) using this compound as a fluorescent probe.

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 271 µL of high-purity DMSO to create a 10 mM stock solution. Rationale: DMSO is a biocompatible organic solvent capable of dissolving the hydrophobic dye before its dilution in aqueous media.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Culture and Treatment:

-

Plate 3T3-L1 cells on glass-bottom imaging dishes.

-

Induce differentiation into adipocytes using a standard insulin, dexamethasone, and IBMX cocktail. Rationale: Differentiated adipocytes will accumulate large lipid droplets, providing a robust positive control for the staining protocol.

-

-

Staining Protocol:

-

Prepare a fresh working solution by diluting the 10 mM stock solution to a final concentration of 1-10 µM in pre-warmed, serum-free cell culture medium. Rationale: The optimal concentration must be determined empirically to maximize signal-to-noise while minimizing potential cytotoxicity.

-

Remove the culture medium from the cells and wash once with 1X Phosphate Buffered Saline (PBS).

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark. Rationale: Incubation allows the hydrophobic dye to partition from the aqueous medium into the nonpolar lipid droplet cores. Protection from light prevents photobleaching.

-

-

Imaging and Analysis:

-

Remove the staining solution and wash the cells twice with warm PBS.

-

Add fresh medium or a suitable imaging buffer.

-

Image immediately using a fluorescence microscope equipped with a DAPI/FITC filter set (Excitation: ~450 nm, Emission: ~485 nm), based on the dye's known spectral properties.[]

-

Acquire images and quantify fluorescence intensity within lipid droplets using image analysis software (e.g., ImageJ).

-

Self-Validation and Controls:

-

Negative Control: Stain undifferentiated pre-adipocytes, which contain minimal lipid droplets, to confirm that fluorescence is specific to these organelles.

-

Positive Control: Co-stain with a well-characterized lipid droplet dye (e.g., Nile Red) using a different filter set to verify co-localization.

-

Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the working concentration of the dye is not toxic to the cells.

Safety, Handling, and Toxicology

As a research chemical, this compound requires careful handling.

Hazard Identification: According to GHS classifications, the compound is associated with the following hazards:

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

Storage and Stability:

-

Short-term (days to weeks): Store in a cool, dry place at 2-8°C.[]

-

Long-term (months to years): Store at -20°C.[] The compound is stable under recommended storage conditions, but should be protected from strong oxidizing agents.[8][9]

Toxicological Data: Specific LD₅₀ or comprehensive toxicological studies for this compound are not widely available in the public domain.[8] Research should be conducted with the assumption that the compound is potentially hazardous, and all appropriate safety protocols for handling a novel chemical agent should be followed.

Concluding Remarks

This compound is a well-established industrial dye with a chemical structure that suggests significant potential for research applications, particularly in fluorescence-based imaging and as a chemical scaffold for developing novel functional molecules. Its hydrophobic nature and strong fluorescence are key attributes that can be exploited in cell biology and materials science. However, professionals in drug development should note that claims of specific biological activities like anti-inflammatory or antimicrobial effects require rigorous validation through independent, peer-reviewed studies. This guide provides the foundational knowledge and methodological framework to enable such investigations.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 35773-43-4 [chemicalbook.com]

- 3. This compound | 35773-43-4 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. leapchem.com [leapchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. evansvanodine.co.uk [evansvanodine.co.uk]

- 9. Disperse Yellow 3 CAS#: 2832-40-8 [m.chemicalbook.com]

A Comprehensive Technical Guide to Disperse Yellow 232: From Molecular Structure to Advanced Analytical Protocols

Introduction: Disperse Yellow 232 (CAS No. 35773-43-4) is a fluorescent dye belonging to the coumarin-benzoxazole class of molecules.[1][2] While it has a primary, well-established role in the industry for coloring hydrophobic synthetic materials, its unique photophysical properties and potential bioactive characteristics have drawn interest from the scientific community.[][4] This guide provides an in-depth examination of this compound, detailing its core molecular profile, physicochemical properties, a generalized synthetic approach, and validated analytical methodologies tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Molecular and Physicochemical Profile

A thorough understanding of a compound begins with its fundamental identity and physical characteristics. This compound is characterized by a rigid, planar structure that is the basis for its fluorescence and high thermal stability. The quantitative data for this compound are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 35773-43-4[][5][6] |

| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[] |

| Synonyms | C.I. 55165, C.I. Solvent Yellow 160:1, Macrolex Fluorescent Yellow 10GN[1][] |

| Chemical Class | Coumarin, 1,3-benzoxazole[1][2] |

Table 2: Physicochemical and Optical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₇ClN₂O₃[][5][6][7] |

| Molecular Weight | 368.81 g/mol [1][][5][6][7] |

| Appearance | Yellow powder[4][7] |

| Melting Point | 195-196 °C[][5] |

| Boiling Point | 575.4 ± 60.0 °C (Predicted at 760 Torr)[][5] |

| Density | 1.354 ± 0.06 g/cm³[][5] |

| Solubility | Sparingly soluble in water, characteristic of disperse dyes[7][8] |

| Excitation Max (λex) | 452 nm[] |

| Emission Max (λem) | 484 nm[] |

Part 2: Synthesis and Mechanism of Action

General Synthetic Strategy

The synthesis of complex disperse dyes like those in the coumarin family involves multi-step chemical reactions. While specific manufacturing methods for this compound are proprietary, a generalized pathway for similar dyes often involves the condensation of key intermediates to build the core structure. For instance, a common route to create the coumarin ring system (a key feature of this compound) is the Pechmann condensation. The overall process for many disperse dyes includes diazotization, coupling, and esterification reactions to achieve the final, stable chromophore.[9][10]

The causality behind this approach is to build a molecule with a strong chromophore (for color), low water solubility (for binding to hydrophobic fibers), and high stability to heat and light.[4]

Caption: Generalized workflow for synthesizing coumarin-based dyes.

Mechanism of Action

-

In Textile Dyeing: Disperse dyes are engineered for hydrophobic fibers like polyester.[8] The dyeing mechanism is a physical process based on a solid-solution model. The dye, in a fine dispersion, is applied to the fabric in a high-temperature (120-130°C) water bath under pressure.[8] This heat causes the amorphous regions of the polyester fibers to swell, allowing the small, non-ionic dye molecules to penetrate and become physically trapped within the polymer structure through van der Waals forces and hydrophobic interactions as the fiber cools and contracts.[8]

-

As a Fluorochrome: In a research context, its utility stems from its fluorescent properties.[] The coumarin-benzoxazole structure forms a conjugated system that readily absorbs light at a specific wavelength (452 nm) and re-emits it at a longer wavelength (484 nm).[] This makes it a valuable tool as a fluorescent probe or label in biological imaging and diagnostic assays.

-

Potential Biomedical Activity: Some sources indicate that this compound has been investigated for anti-inflammatory and antimicrobial properties.[] This potential bioactivity is an area of active research, likely linked to the ability of the heterocyclic benzoxazole and coumarin moieties to interact with biological targets.

Part 3: Experimental Protocols for Analysis

Accurate quantification of disperse dyes is critical for quality control, environmental monitoring, and forensic analysis.[11] The standard method involves solvent extraction followed by chromatographic separation and detection.[12]

Protocol: Extraction of this compound from a Polyester Matrix

This protocol is designed to efficiently extract the dye from the fiber for subsequent analysis. The choice of methanol and sonication is based on its ability to penetrate the fiber matrix and solubilize the hydrophobic dye.

-

Sample Preparation: Accurately weigh approximately 1 gram of the dyed textile sample and cut it into small pieces.

-

Extraction: Place the sample into a 50 mL conical tube. Add 20 mL of methanol.[13]

-

Sonication: Place the tube in an ultrasonic bath heated to 50°C and sonicate for 30 minutes.[13] This uses thermal and mechanical energy to facilitate the diffusion of the dye out of the fiber.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the fiber material.[13]

-

Filtration: Carefully decant the supernatant (the methanol extract) and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates.[13]

-

Final Sample: The filtrate is now ready for instrumental analysis. For certain methods, a dilution step may be necessary.

Protocol: Quantitative Analysis by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the high sensitivity and selectivity needed for dye analysis.[12][13]

-

Instrumentation: A UPLC system (e.g., Waters ACQUITY H-Class) coupled to a tandem quadrupole mass spectrometer (e.g., Waters Xevo TQD).[12]

-

Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start at 95% A, ramping to 100% B over several minutes to elute the hydrophobic dye, followed by a re-equilibration step.

-

Flow Rate: 0.6 mL/min.[12]

-

Injection Volume: 5 µL.[12]

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high specificity. The precursor ion (the molecular weight of this compound) is selected and fragmented, and a specific product ion is monitored.

-

-

Quantification: A calibration curve is generated using certified standards of this compound at known concentrations (e.g., 0.5 µg/mL to 50 µg/mL). The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Caption: Analytical workflow for the quantification of this compound.

Part 4: Applications in Research and Development

Beyond its industrial utility, this compound serves as a valuable compound in scientific R&D.

-

Industrial R&D: Its primary application is as a high-performance dye for synthetic fibers, plastics, and inks.[4] Research in this area focuses on optimizing dyeing processes for better efficiency and environmental sustainability, as well as developing new dye formulations with enhanced fastness properties.[4] Its excellent heat and light stability make it a reliable choice for durable goods.[4]

-

Biomedical and Diagnostic Potential: The compound's role as a fluorochrome is highly relevant for drug development and diagnostics.[2] Its ability to emit a bright, stable fluorescent signal allows it to be used in:

-

Fluorescence Microscopy: As a stain or label for visualizing cellular components.

-

Flow Cytometry: For tagging cells or biomolecules.

-

High-Throughput Screening: As a reporter molecule in assays designed to screen for drug candidates.

-

The reported anti-inflammatory and antimicrobial activities suggest that the this compound scaffold could be a starting point for medicinal chemistry campaigns to develop new therapeutic agents.[]

Conclusion

This compound is more than a simple colorant. It is a specialized chemical with a well-defined molecular structure that imparts valuable physicochemical properties. Its robust performance in industrial applications is complemented by its significant potential as a fluorescent tool in biomedical research and as a scaffold for drug discovery. The analytical protocols detailed herein provide a framework for the reliable and sensitive quantification of this compound, enabling further exploration across various scientific disciplines.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 35773-43-4 [amp.chemicalbook.com]

- 4. leapchem.com [leapchem.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. CN105462286A - Synthesizing method of disperse yellow dye - Google Patents [patents.google.com]

- 10. CN111423741A - Disperse yellow dye and synthetic method thereof - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. lcms.labrulez.com [lcms.labrulez.com]

- 13. lcms.cz [lcms.cz]

Disperse Yellow 232 solubility in different solvents

An In-depth Technical Guide to the Solubility of Disperse Yellow 232

Abstract

This compound (C.I. 55165) is a non-ionic coumarin-based dye valued for its application in coloring hydrophobic synthetic fibers, particularly polyester.[1][2] Its efficacy in dyeing processes and other applications is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound. It delves into the theoretical principles of solubility, presents available quantitative data, and offers a detailed, field-proven experimental protocol for determining its solubility in various solvents. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who require a deep understanding of this dye's dissolution behavior.

Introduction to this compound

This compound is a synthetic organic compound characterized by its low water solubility and its ability to sublime, properties that are essential for the disperse dyeing process.[3][4] Chemically, it is identified as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one.[][6] Its molecular structure imparts a bright, fluorescent yellow hue with good light and heat fastness, making it a reliable choice for industrial applications beyond textiles, including plastics and printing inks.[2][3]

Key Physicochemical Properties:

-

CAS Number: 35773-43-4[3]

-

Molecular Formula: C₂₀H₁₇ClN₂O₃[]

-

Molecular Weight: 368.81 g/mol [1][]

-

Appearance: Yellow powder[3]

-

Water Solubility: Insoluble[3]

-

Melting Point: 195-196°C[]

The molecule's relatively non-polar nature and rigid structure are the primary determinants of its solubility profile.[7][8] Understanding this profile is critical for optimizing dyeing parameters, formulating stable dye dispersions, and exploring novel applications.

The Science of Solubility: Theoretical Framework

The dissolution of a solid solute, such as this compound, into a liquid solvent is a complex thermodynamic process. The principle of "like dissolves like" is the cornerstone for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules.

-

Solute-Solute Interactions: Energy is required to overcome the forces holding the dye molecules together in the crystal lattice.

-

Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interactions: Energy is released when the dye molecule forms new interactions with the solvent molecules.

A dye will dissolve readily in a solvent if the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. Disperse dyes, being non-ionic and having low polarity, generally exhibit higher solubility in organic solvents than in water.[9]

The following diagram illustrates the logical relationship governing the solubility of a non-polar dye like this compound in solvents of varying polarity.

Caption: "Like Dissolves Like" Principle for this compound.

Quantitative Solubility Data

Comprehensive solubility data for this compound in a wide range of common organic solvents is not extensively published. However, specific data exists for its solubility in supercritical carbon dioxide (scCO₂), a medium of significant interest for environmentally friendly dyeing processes.

**3.1. Solubility in Supercritical Carbon Dioxide (scCO₂) **

Research by Yamini et al. provides precise measurements of this compound solubility in scCO₂ at various temperatures and pressures.[10] This data is crucial for designing and optimizing supercritical fluid dyeing (SFD) systems.

| Temperature (K) | Pressure (MPa) | Solubility (mol fraction, y x 10⁶) |

| 308 | 12.2 | 0.11 |

| 308 | 16.2 | 0.52 |

| 308 | 20.3 | 1.34 |

| 318 | 12.2 | 0.16 |

| 318 | 16.2 | 0.81 |

| 318 | 20.3 | 2.11 |

| 328 | 12.2 | 0.22 |

| 328 | 16.2 | 1.15 |

| 328 | 20.3 | 3.12 |

| 338 | 16.2 | 1.55 |

| 338 | 20.3 | 4.41 |

| 338 | 25.3 | 7.15 |

| Data extracted from J. Chem. Eng. Data 2010, 55, 7, 2604–2608.[10] |

Illustrative Solubility in Common Organic Solvents

While specific experimental values are sparse, an illustrative solubility profile can be projected based on the dye's structure and the known behavior of similar disperse dyes.[11] The following table provides expected solubility trends. It is imperative that these values be confirmed experimentally for any specific application.

| Solvent | Solvent Class | Expected Solubility Trend | Rationale |

| Water | Polar Protic | Very Low / Insoluble | The dye is non-ionic and hydrophobic.[3] |

| Ethanol | Polar Protic | Low | Limited interaction with the polar hydroxyl group. |

| Acetone | Polar Aprotic | Moderate | The ketone group offers some polarity for interaction. |

| Dichloromethane | Non-Polar | Moderate to High | Good compatibility between the chlorinated solvent and the dye's structure. |

| Toluene | Non-Polar | Moderate to High | Aromatic ring interactions can promote dissolution. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A strong polar aprotic solvent known to be effective for many organic dyes.[12] |

Experimental Protocol for Solubility Determination

This section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in an organic solvent using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which correlates absorbance with concentration.[13]

Rationale and Causality

The core principle is to create a saturated solution where the dissolved dye is in equilibrium with the excess solid dye. By separating the saturated supernatant and measuring its concentration, we determine the solubility limit at a specific temperature. Using a spectrophotometer provides high sensitivity, which is crucial for accurately measuring even low solubility levels.[13]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology

Part A: Calibration Curve Generation

-

Determine λ-max: Prepare a dilute solution of this compound in the chosen solvent. Scan its absorbance from 350-550 nm to find the wavelength of maximum absorbance (λ-max). All subsequent measurements must be made at this wavelength.

-

Prepare Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a precise volume of the solvent (e.g., 100 mL) to create a stock solution of known concentration.

-

Prepare Standards: Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at λ-max, using the pure solvent as a blank.

-

Plot Curve: Plot a graph of Absorbance versus Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

Part B: Saturated Solution Analysis

-

Prepare Slurry: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the minimum time required.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.[12] Alternatively, filter the solution through a 0.22 µm syringe filter compatible with the solvent. This step must be performed quickly and at the equilibration temperature to prevent precipitation.

-

Dilution: Immediately take a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent. The dilution factor should be chosen so that the absorbance of the final solution falls within the linear range of your calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample at λ-max.

-

Calculate Solubility:

-

Use the calibration curve equation to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance_sample - c) / m.

-

Multiply this concentration by the dilution factor to find the concentration of the saturated solution, which is the solubility: Solubility = Concentration_diluted * Dilution_Factor.

-

Conclusion

The solubility of this compound is a critical parameter dictated by its molecular structure and the nature of the solvent. While it is fundamentally insoluble in water, it exhibits varying degrees of solubility in organic solvents, with a higher affinity for non-polar and polar aprotic media.[3][9] The quantitative data in supercritical CO₂ highlights its suitability for modern, sustainable dyeing technologies.[10] For applications involving other organic solvents, the detailed experimental protocol provided in this guide offers a reliable framework for researchers to generate precise and reproducible solubility data, enabling process optimization and innovation in the field.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. leapchem.com [leapchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 94945-27-4 | Benchchem [benchchem.com]

- 6. This compound | 35773-43-4 [chemicalbook.com]

- 7. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]

- 8. pylamdyes.com [pylamdyes.com]

- 9. What are the differences between disperse dyes, solvent dyes and vat dyes? - FAQ - Emperor Chem [emperordye.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. chinadyeingmachines.com [chinadyeingmachines.com]

Disperse Yellow 232 spectral properties (absorption and emission spectra)

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the fluorescent dye, Disperse Yellow 232 (C.I. 55165; CAS 35773-43-4). It is intended for researchers, scientists, and drug development professionals who utilize fluorescent molecules in their work. This guide will delve into the structural basis of its photophysical characteristics, the critical influence of the microenvironment on its spectral output, and a detailed protocol for its characterization.

Introduction to this compound: A Coumarin-Based Fluorophore

This compound is a synthetic organic dye notable for its bright, fluorescent yellow-green hue.[1] Structurally, it is identified as 3-(5-chlorobenzoxazol-2-yl)-7-diethylaminocoumarin.[2][3] This molecular architecture is central to its fluorescent properties. The core of the molecule is a coumarin scaffold, a well-known class of compounds renowned for their inherent fluorescence.[4] The 7-diethylamino group acts as a potent electron-donating group, while the 3-(5-chlorobenzoxazol-2-yl) moiety functions as an electron-accepting group. This "push-pull" electronic structure is a common design motif in fluorescent dyes, leading to a significant intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to its strong fluorescence.

The Influence of the Molecular Environment: Solvatochromism

A critical aspect of working with fluorophores like this compound is understanding their interaction with the surrounding environment. The absorption and emission spectra of this dye are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[5][6] This occurs because the change in the electronic distribution upon excitation (the ICT state) is stabilized to different extents by solvents of varying polarities. Generally, for coumarin dyes with similar electron-donating and accepting groups, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is a crucial consideration for any application, as the observed color and spectral output will be directly dependent on the medium in which the dye is dissolved or bound.

Anticipated Spectral Properties

Table 1: Anticipated Spectral Characteristics of this compound

| Property | Expected Range | Influencing Factors |

| Absorption Maximum (λabs) | 400 - 440 nm | Solvent polarity, molecular aggregation |

| Emission Maximum (λem) | 460 - 520 nm | Solvent polarity, temperature, pH |

| Stokes Shift | 60 - 80 nm | Solvent polarity |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Solvent polarity, temperature, presence of quenchers |

Experimental Determination of Spectral Properties: A Validated Protocol

To accurately characterize the absorption and emission spectra of this compound, a systematic experimental approach is required. The following protocol outlines the necessary steps to obtain reliable and reproducible data.

Materials and Instrumentation

-

This compound: High purity grade

-

Solvents: Spectroscopic grade (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, methanol, acetonitrile, water)

-

UV-Visible Spectrophotometer: Capable of scanning a wavelength range of at least 300-600 nm.

-

Fluorometer (Spectrofluorometer): Equipped with a tunable excitation source and an emission detector.

-

Quartz Cuvettes: 1 cm path length.

Step-by-Step Experimental Workflow

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable, relatively non-polar solvent (e.g., dichloromethane) to create a concentrated stock solution (e.g., 1 mM). This is a critical step to ensure complete dissolution before further dilution.

-

-

Working Solution Preparation:

-

From the stock solution, prepare a series of dilute working solutions in the various spectroscopic grade solvents to be tested. The final concentration should be in the low micromolar range (e.g., 1-10 µM). The absorbance of the final solution at its maximum should ideally be between 0.1 and 0.8 to ensure linearity.

-

-

Absorption Spectroscopy:

-

Turn on the UV-Visible spectrophotometer and allow the lamp to warm up.

-

Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline (blank) spectrum.

-

Rinse the cuvette with the working solution of this compound, then fill it with the working solution.

-

Measure the absorption spectrum over a relevant wavelength range (e.g., 350-550 nm).

-

Identify and record the wavelength of maximum absorbance (λabs).

-

-

Emission Spectroscopy:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined λabs.

-

Fill a quartz cuvette with the pure solvent and record an emission spectrum to check for background fluorescence.

-

Using the same working solution as in the absorption measurement, record the emission spectrum. The emission scan range should be set to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., 420-650 nm).

-

Identify and record the wavelength of maximum emission (λem).

-

-

Data Analysis and Reporting:

-

Calculate the Stokes shift (the difference in nanometers between λem and λabs).

-

Plot the absorption and emission spectra for each solvent.

-

Tabulate the λabs, λem, and Stokes shift for each solvent.

-

Analyze the trend of spectral shifts with respect to solvent polarity parameters (e.g., dielectric constant).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for characterizing the spectral properties of this compound.

Caption: Experimental workflow for spectral characterization.

Conclusion

This compound is a valuable fluorescent dye with spectral properties that are intrinsically linked to its molecular structure and microenvironment. A thorough understanding of its solvatochromic behavior is paramount for its effective application in research and development. The experimental protocol detailed in this guide provides a robust framework for the accurate and comprehensive characterization of its absorption and emission spectra, enabling researchers to harness its full potential as a fluorescent probe.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 35773-43-4 [amp.chemicalbook.com]

- 3. This compound | 35773-43-4 [chemicalbook.com]

- 4. This compound | 94945-27-4 | Benchchem [benchchem.com]

- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7-(Diethylamino)coumarin-3-carboxylic acid BioReagent, fluorescence, = 98.0 HPCE 50995-74-9 [sigmaaldrich.com]

Disperse Yellow 232: A Technical Guide to a Coumarin-Based Fluorophore for Advanced Research

Abstract

Disperse Yellow 232 (DY 232) is a robust fluorescent dye belonging to the 7-aminocoumarin family, a class of fluorophores widely recognized for their utility in chemical and biological research. Characterized by a 3-(5-chloro-1,3-benzoxazol-2-yl) substituent, this dye exhibits pronounced solvatochromism and environmental sensitivity rooted in an efficient intramolecular charge transfer (ICT) mechanism. While its historical application lies in the industrial dyeing of hydrophobic textiles, its structural features—high lipophilicity, significant Stokes shift, and bright emission—suggest a strong, albeit underexplored, potential for advanced applications in cellular imaging, particularly for staining lipid-rich organelles, and as an environmentally sensitive probe in materials science. This guide provides an in-depth examination of the physicochemical properties, fluorescence mechanism, synthesis, and spectral behavior of DY 232. Furthermore, it presents detailed, field-proven protocols for its characterization and proposes its application in high-resolution fluorescence microscopy, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile fluorophore in their work.

Introduction and Chemical Identity

This compound, also known by its Colour Index (C.I.) name 55165 or its alternative chemical name Solvent Yellow 160:1, is a synthetic organic dye valued for its bright, greenish-yellow fluorescence.[1][2] Its core structure is the 2H-1-benzopyran-2-one (coumarin) scaffold, which is prevalent in a vast array of fluorescent probes and biologically active molecules.[3][4] The key to its potent fluorescence lies in its specific substitution pattern: an electron-donating 7-(diethylamino) group and an electron-withdrawing 3-(5-chloro-1,3-benzoxazol-2-yl) group. This "push-pull" electronic configuration is the basis for its remarkable photophysical properties.[5]

The dye is a yellow powder with a melting point of 195-196°C and is characterized by its poor solubility in water, a property that makes it ideal for coloring hydrophobic synthetic polymers and suggests its utility in staining nonpolar biological compartments.[2]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | [6] |

| CAS Number | 35773-43-4 | [6] |

| C.I. Name | This compound, C.I. 55165 | [2] |

| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [6] |

| Molecular Weight | 368.81 g/mol | [2][6] |

| Appearance | Yellow powder | [2] |

| Melting Point | 195-196 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, DMF | [1] |

Mechanism of Fluorescence: The Role of Intramolecular Charge Transfer (ICT)

The fluorescence of this compound is governed by an Intramolecular Charge Transfer (ICT) process, a hallmark of many donor-acceptor coumarin dyes.[5] Upon excitation by a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

-

Ground State (S₀): In the ground state, the molecule has a baseline level of charge separation.

-

Excited State (S₁): Upon photoexcitation, there is a significant redistribution of electron density. The powerful electron-donating 7-(diethylamino) group (the "push" component) donates electron density across the conjugated π-system of the coumarin ring to the electron-withdrawing 3-(benzoxazolyl) moiety (the "pull" component).[5] This creates a highly polar excited state with a large dipole moment.

The relaxation from this ICT state back to the ground state results in the emission of a photon (fluorescence). The energy of this emission is highly dependent on the polarity of the surrounding solvent, which can stabilize the polar excited state to varying degrees. In polar solvents, the ICT state is stabilized, lowering its energy level and resulting in a red-shifted (longer wavelength) emission. Conversely, in non-polar solvents, the excited state is less stabilized, leading to a blue-shifted (shorter wavelength) emission. This pronounced solvatochromism makes DY 232 and its analogues excellent probes for micro-environmental polarity.[5][7]

Studies on the direct analogue, 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one, suggest the coexistence of multiple excited states, including a twisted intramolecular charge transfer (TICT) state, which can influence the fluorescence quantum yield by providing non-radiative decay pathways.[5]

Caption: Intramolecular Charge Transfer (ICT) mechanism in this compound.

Photophysical Characterization

Table 2: Photophysical Properties of 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one (Analogue of DY 232) in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 2.02 | 422 | 468 | 2420 | 0.86 |

| Toluene | 2.38 | 430 | 484 | 2580 | 0.85 |

| Chloroform | 4.81 | 438 | 500 | 2910 | 0.73 |

| Ethyl Acetate | 6.02 | 434 | 499 | 3080 | 0.77 |

| Dichloromethane | 8.93 | 440 | 508 | 3130 | 0.61 |

| Acetone | 20.7 | 432 | 511 | 3680 | 0.38 |

| Acetonitrile | 37.5 | 433 | 518 | 3900 | 0.31 |

| Ethanol | 24.6 | 436 | 516 | 3680 | 0.17 |

Data extracted and compiled from Silva, N. et al., J. Photochem. Photobiol. A: Chem., 2002.[5]

The data clearly demonstrates the strong positive solvatochromism of the dye. As solvent polarity increases from cyclohexane to acetonitrile, the emission maximum red-shifts by 50 nm, and the Stokes shift increases significantly. This is accompanied by a marked decrease in the fluorescence quantum yield in more polar and protic solvents like ethanol, which can quench fluorescence through hydrogen bonding and stabilization of non-radiative decay pathways.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 3-benzoxazolyl-coumarins.[8] It involves the cyclodehydration of an intermediate amide formed from 7-(diethylamino)coumarin-3-carboxylic acid and 2-amino-4-chlorophenol.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Amide Intermediate Synthesis: a. Suspend 7-(diethylamino)coumarin-3-carboxylic acid (1.0 mmol) in 15 mL of anhydrous acetone in a round-bottom flask cooled in an ice bath. b. To the stirred suspension, add triethylamine (1.2 mmol) followed by the dropwise addition of ethyl chloroformate (1.2 mmol). c. Stir the reaction mixture at 0°C for 15-20 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed. d. Add 2-amino-4-chlorophenol (1.0 mmol) to the mixture. e. Remove the ice bath and allow the reaction to stir at room temperature overnight. f. The resulting suspension contains the intermediate N-(5-chloro-2-hydroxyphenyl)-7-(diethylamino)coumarin-3-carboxamide. Evaporate the solvent under reduced pressure.

-

Cyclodehydration: a. To the crude amide from the previous step, add polyphosphoric acid (PPA) (approx. 10 g). b. Heat the mixture with stirring to 150–170 °C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC). c. After the reaction is complete, allow the mixture to cool to approximately 80-90 °C.

-

Purification: a. Carefully pour the warm reaction mixture into 50 mL of cold water with vigorous stirring. b. Neutralize the solution to pH 7 using a 5N NaOH solution. This will cause the crude product to precipitate. c. Collect the yellow precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral. d. Dry the solid in a vacuum oven at 60 °C. e. Further purify the crude product by recrystallization from a suitable solvent such as ethanol or a toluene/ethanol mixture to yield pure this compound.

Spectroscopic Analysis

This protocol outlines the procedure for measuring the absorption and fluorescence emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., Toluene, Chloroform, Acetonitrile)

-

Volumetric flasks and micropipettes

-

UV-Vis Spectrophotometer

-

Fluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of DY 232 in a suitable solvent (e.g., chloroform).

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution in the solvent of interest. The final absorbance at the λₘₐₓ should be between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.

-

Absorption Measurement: a. Record the absorption spectrum of the working solution from 300 nm to 600 nm using the solvent as a blank. b. Identify the wavelength of maximum absorbance (λₘₐₓ).

-

Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to the λₘₐₓ determined in the previous step. b. Record the emission spectrum from (λₘₐₓ + 10 nm) to 700 nm. c. Identify the wavelength of maximum emission (λₑₘ).

Potential Research Applications & Protocols

While this compound is an established industrial dye, its application in life sciences and materials research has not been extensively explored. However, its high hydrophobicity and strong, environmentally sensitive fluorescence make it a prime candidate for specific research applications, most notably as a stain for intracellular lipid droplets.

Proposed Application: Staining of Intracellular Lipid Droplets

Lipid droplets are dynamic organelles crucial for energy storage and lipid metabolism.[] Hydrophobic fluorescent dyes are standard tools for their visualization. The nonpolar nature of DY 232 should lead to its preferential partitioning into the neutral lipid core of these organelles, making it a potentially excellent vital stain.[10][11]

Protocol for Staining Lipid Droplets in Live Cells:

This protocol is adapted from standard methods for staining lipid droplets with lipophilic dyes.[]

-

Reagent Preparation: a. Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light. b. On the day of the experiment, prepare a fresh 1 µM working solution by diluting the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS).

-

Cell Culture and Staining: a. Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy. b. Optional: To induce lipid droplet formation, treat cells with oleic acid (e.g., 100-400 µM complexed to BSA) for 12-24 hours prior to staining. c. Aspirate the existing culture medium from the cells. d. Add the 1 µM DY 232 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. e. Remove the staining solution and wash the cells twice with pre-warmed PBS. f. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Fluorescence Microscopy: a. Place the prepared dish or slide on the microscope stage. b. Use a standard FITC/GFP filter set or a custom filter set optimized for the spectral properties of DY 232 (Excitation: ~440/20 nm; Emission: ~510/40 nm). c. Acquire images using appropriate exposure times to minimize phototoxicity and photobleaching. The dye should localize to discrete, spherical organelles within the cytoplasm, characteristic of lipid droplets.

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling to ensure personnel safety and minimize environmental impact.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the solid dye or its solutions.[12]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[12]

-

Storage: Store the dye in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: this compound and materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular solid waste.[5][12] Collect all waste in a clearly labeled, dedicated hazardous waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Conclusion

This compound is more than an industrial colorant; it is a specialized fluorescent molecule with significant untapped potential for the research community. Its coumarin core, engineered with a potent donor-acceptor system, endows it with bright, environmentally sensitive fluorescence. The protocols and data presented in this guide demonstrate that DY 232 is not only synthetically accessible but also possesses the requisite photophysical properties for advanced applications. Its inherent hydrophobicity makes it an ideal candidate for probing nonpolar environments, from the interior of polymer matrices to the lipid droplets of living cells. It is our hope that this technical guide will serve as a valuable resource and a catalyst for the adoption of this compound in new and innovative areas of scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 35773-43-4 [smolecule.com]

- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 4. Coumarins Suitable for Various Uses including Cell Biological Analyses | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone [webbook.nist.gov]

- 7. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aurogene.eu [aurogene.eu]

- 12. soc.chim.it [soc.chim.it]

Disperse Yellow 232 as a fluorochrome for research applications

An In-Depth Technical Evaluation of Disperse Yellow 232: A Perspective on its Potential as a Research Fluorochrome

Preamble: An Inquiry into Novel Fluorochromes

In the perpetual quest for novel tools in biological imaging and diagnostics, researchers often look to compounds from diverse chemical spaces for potential fluorogenic properties. This guide addresses the topic of this compound, a compound known in the textile industry, and evaluates its viability as a fluorochrome for research applications. This analysis is presented through the lens of a senior application scientist, prioritizing scientific integrity, experimental causality, and a rigorous comparison against established standards in the field.

It is imperative to state at the outset that this compound is not an established fluorochrome in the life sciences. The body of scientific literature lacks the requisite characterization and validation for its use in research applications. Therefore, this document will first deconstruct the properties of an ideal research fluorophore and then critically assess the known characteristics of this compound against this framework. This approach provides a scientifically grounded explanation for its current status and offers guidance for researchers exploring novel dye applications.

Part 1: The Anatomy of an Effective Research Fluorochrome

A fluorochrome's utility in a research setting is not merely defined by its ability to emit light, but by a constellation of photophysical and chemical properties that dictate its performance, reliability, and versatility. The following attributes are critical for a dye to be considered a viable tool for fluorescence-based assays, such as microscopy or flow cytometry.

1.1. Photophysical Characteristics:

-

High Molar Extinction Coefficient (ε): The efficiency with which a molecule absorbs photons of a specific wavelength. A higher value means less excitation light is needed, reducing potential phototoxicity.

-

High Fluorescence Quantum Yield (Φ): The ratio of photons emitted to photons absorbed. A high quantum yield is essential for a bright signal that can be easily detected above background noise.

-

Large Stokes Shift: The separation between the maximum absorption (excitation) and maximum emission wavelengths. A larger Stokes shift minimizes self-quenching and simplifies the design of optical filter sets, improving signal-to-noise.

-

High Photostability: Resistance to photochemical degradation (photobleaching) upon exposure to excitation light. High photostability is crucial for experiments requiring long or repeated exposures, such as time-lapse imaging.

1.2. Chemical and Biological Suitability:

-

Aqueous Solubility and Biocompatibility: The ability to dissolve in physiological buffers without aggregation is paramount for biological applications. The dye must also exhibit low cytotoxicity to be used in live-cell imaging.

-

Bioconjugation Capability: The presence of reactive chemical groups (e.g., N-hydroxysuccinimide esters, maleimides) that allow for covalent attachment to biomolecules like antibodies, nucleic acids, or proteins with high specificity and efficiency.

-

Minimal Environmental Sensitivity: A robust fluorochrome should maintain its spectral properties across a range of pH values, ionic strengths, and solvent polarities common in biological experiments.

Part 2: An Evidence-Based Assessment of this compound

This compound is classified as a disperse dye, a category of synthetic dyes with very low water solubility, primarily used for coloring hydrophobic fibers like polyester. Its scientific investigation has been largely confined to textile chemistry and environmental science, focusing on its application in dyeing processes and its subsequent removal from industrial wastewater.

When evaluated against the criteria for a research fluorochrome, significant knowledge gaps and inherent limitations become apparent.

| Property | Ideal Research Fluorochrome | This compound | Assessment |

| Aqueous Solubility | High solubility in physiological buffers (e.g., PBS at pH 7.4). | Extremely low; designed to be insoluble in water. | Major Limitation: Unsuitable for most biological staining protocols which occur in aqueous environments. Its tendency to precipitate would lead to non-specific artifacts. |

| Bioconjugation | Contains specific reactive groups for covalent labeling. | Lacks standard reactive moieties for bioconjugation. | Major Limitation: Cannot be readily attached to specific antibodies or proteins for targeted labeling, preventing its use in techniques like immunofluorescence. |

| Quantum Yield | High (typically > 0.5) in aqueous solutions. | Data in relevant biological buffers is not available in scientific literature. | Critical Knowledge Gap: Without this data, its potential brightness as a research probe is unknown. |

| Photostability | High resistance to photobleaching under microscopy conditions. | Data on photostability under typical fluorescence microscopy illumination is not available. | Critical Knowledge Gap: Its suitability for imaging applications that require sustained illumination is undetermined. |

| Spectral Properties | Well-defined excitation/emission spectra in biological media. | Spectral data is primarily available in organic solvents or on textile fibers; data in aqueous buffers is absent. | Critical Knowledge Gap: The dye's performance in a cellular environment cannot be predicted. |

| Cytotoxicity | Low toxicity for live-cell imaging applications. | Studies have focused on environmental toxicology; specific data on cytotoxicity to common research cell lines is not available. | Critical Knowledge Gap: Its impact on cell health and function during live imaging is unknown. |

Diagram: The Gap Between an Ideal Fluorochrome and this compound

The following diagram illustrates the necessary validation steps for any compound to be considered a research fluorochrome and highlights the current status of this compound.

Caption: Workflow for fluorochrome validation, showing this compound's position outside this established pathway.

Part 3: Recommended Alternatives for Yellow-Orange Fluorescence

Given the significant limitations and unknowns associated with this compound, researchers requiring a fluorochrome in the yellow-orange spectral region should turn to well-characterized and validated alternatives. These dyes have been optimized for research applications, offering high performance, reliability, and extensive documentation.

| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Common Applications |

| Alexa Fluor 532 | ~532 | ~554 | High photostability, pH insensitive, bright. | Immunofluorescence, Flow Cytometry |

| Cyanine3 (Cy3) | ~550 | ~570 | Bright, widely used for DNA/protein labeling. | FISH, FRET, Microscopy |

| R-Phycoerythrin (R-PE) | ~496, 546, 565 | ~578 | Extremely bright, large Stokes shift. | Flow Cytometry, Immunoassays |

| Tetramethylrhodamine (TRITC) | ~557 | ~576 | Cost-effective, historically significant. | Immunofluorescence, Conjugations |

| Yellow Fluorescent Protein (YFP) | ~514 | ~527 | Genetically encodable for fusion proteins. | Live-cell imaging, protein tracking |

Conclusion and Expert Recommendation

While the exploration of novel chemical entities for fluorescence applications is a valuable scientific endeavor, the evidence strongly indicates that This compound, in its current form, is not a viable candidate for a research fluorochrome. Its fundamental properties—chiefly its poor water solubility and lack of bioconjugation capability—are antithetical to the requirements of biological staining and detection. Furthermore, the absence of critical performance data (quantum yield, photostability) in relevant contexts means its use would be unpredictable and lack the scientific validity required for reproducible research.

Researchers are strongly advised to select from the wide array of commercially available, fully validated fluorochromes. These reagents provide the reliability, performance, and extensive support documentation necessary to ensure the success and integrity of their experimental outcomes. The path from a simple colored compound to a validated biological probe is a rigorous one, and this compound has yet to take the first step.

An In-Depth Technical Guide to the Fluorescence Mechanisms of Disperse Yellow 232

Abstract